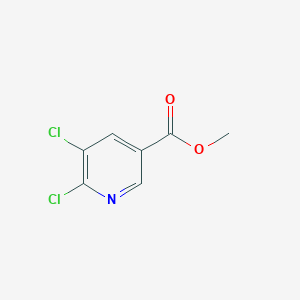
5,6-二氯尼克酸甲酯
概述
描述
Methyl 5,6-Dichloronicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.03 . The compound appears as a white to yellow solid .
Synthesis Analysis
The synthesis of Methyl 5,6-Dichloronicotinate involves the addition of 4.45 mL of sulfuric acid to 5.0 g of 5,6-dichloronicotinic acid (26 mmol) dissolved in 50 mL of methanol. The mixture is refluxed under heating and stirring for 18 hours. After cooling to 4° C, it is neutralized with a saturated sodium bicarbonate solution, and methanol is concentrated under reduced pressure.Molecular Structure Analysis
The molecular structure of Methyl 5,6-Dichloronicotinate is represented by the formula C7H5Cl2NO2 . More detailed structural information can be obtained from resources like ChemSpider and PubChem .Physical And Chemical Properties Analysis
Methyl 5,6-Dichloronicotinate is a white to yellow solid . It has a molecular weight of 206.03 . The compound is typically stored at room temperature .科学研究应用
生物转化和羟基化
Tinschert 等人(2000 年)的一项研究描述了 Ralstonia/Burkholderia sp. 菌株 DSM 6920 的酶活性,该菌株能够对 5,6-二氯尼克酸甲酯和类似化合物进行羟基化。这项研究展示了该菌株在制备羟基化杂环羧酸衍生物中的潜在用途,突出了其在微生物生产此类化合物中的应用 (Tinschert 等人,2000 年)。
区域选择性亲核芳香取代
Shi 等人(2006 年)报道了 5,6-二氯尼克酸甲酯与苯酚在 DABCO 催化下具有高区域选择性的亲核芳香取代反应。这一发现对于合成化学具有重要意义,因为它描述了一种选择性形成特定醚的方法,这可能对复杂分子的合成产生影响 (Shi 等人,2006 年)。
交叉偶联反应
Houpis 等人(2010 年)讨论了 5,6-二氯尼克酸甲酯在交叉偶联反应中使用羧酸阴离子部分,证明了其在选择性生产取代尼克酸中的用途。这项研究提供了对 5,6-二氯尼克酸甲酯在有机合成中多功能应用的见解 (Houpis 等人,2010 年)。
固液平衡行为
郭等人(2021 年)研究了相关化合物 6-氯尼克酸在各种溶剂中的固液平衡行为。他们关于溶解度和热力学性质的发现可以为理解和优化 5,6-二氯尼克酸甲酯在不同溶剂系统中的使用提供有价值的数据 (郭等人,2021 年)。
安全和危害
属性
IUPAC Name |
methyl 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZINXYBRIQTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381956 | |
| Record name | Methyl 5,6-Dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-Dichloronicotinate | |
CAS RN |
56055-54-0 | |
| Record name | Methyl 5,6-Dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5,6-dichloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

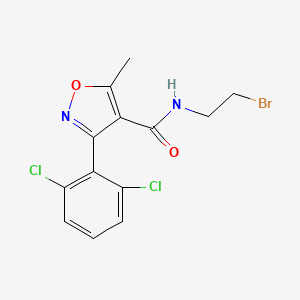
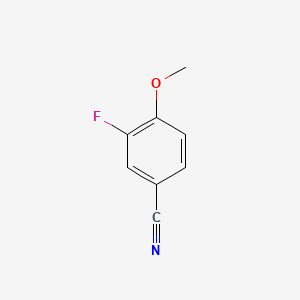


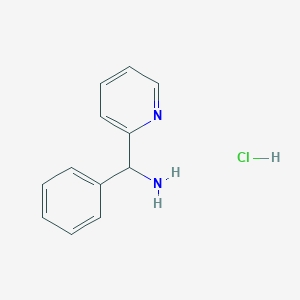


![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)
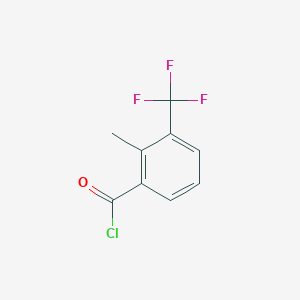
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)
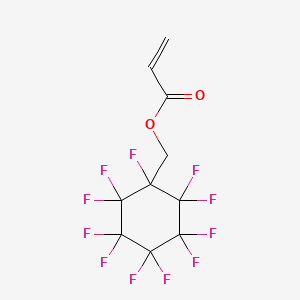
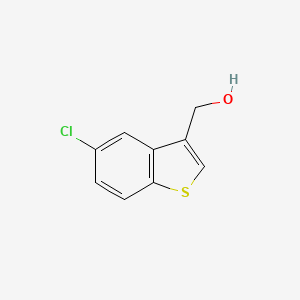
![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)
